molecular formula C20H20ClN5O2 B2872764 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 1396761-33-3

1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone

Cat. No. B2872764
CAS RN: 1396761-33-3
M. Wt: 397.86
InChI Key: VEUORAGKUGWSSI-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone is a useful research compound. Its molecular formula is C20H20ClN5O2 and its molecular weight is 397.86. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Hossan et al. (2012) explored the synthesis of various pyridines, pyrimidinones, oxazinones, and their derivatives, including compounds structurally related to 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone. These compounds were created using citrazinic acid as a starting material and showed promising antibacterial and antifungal activities, comparable to streptomycin and fusidic acid used as reference drugs (Hossan et al., 2012).

Anticancer Potential

A 2018 study by Bhat et al. included the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis. These compounds, related to the chemical structure , were found to have potential applications in cancer treatment (Bhat et al., 2018).

Microwave Assisted Synthesis for Antibacterial Agents

Research by Merugu, Ramesh, and Sreenivasulu (2010) focused on microwave-assisted synthesis of compounds including 1-(4-(piperidin-1-yl) phenyl) ethanone, which shares a similar structure. These compounds demonstrated significant antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Role in CB1 Cannabinoid Receptor Interactions

A 2002 study by Shim et al. investigated the molecular interaction of an antagonist structurally related to the given compound with the CB1 cannabinoid receptor. This research is crucial for understanding the potential therapeutic applications in neurological disorders or pain management (Shim et al., 2002).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds including benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone. These compounds, similar to the queried chemical, were screened for anti-inflammatory and analgesic activities, indicating their potential use in treating pain and inflammation (Abu‐Hashem et al., 2020).

Metabolism and Pharmacokinetics in Diabetes Treatment

Sharma et al. (2012) examined the disposition of a dipeptidyl peptidase IV inhibitor, structurally related to the queried compound, in rats, dogs, and humans. This study is important for understanding the metabolism, excretion, and pharmacokinetics of similar compounds in the context of diabetes treatment (Sharma et al., 2012).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c21-16-3-5-17(6-4-16)28-14-20(27)26-11-9-25(10-12-26)19-13-18(22-15-23-19)24-7-1-2-8-24/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUORAGKUGWSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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